REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:19][C:17]2=[C:18]3[C:13](=[C:14]([O:20][CH3:21])[CH:15]=[CH:16]2)[O:12][C@@H:11]2[C@:5]3([CH:6]=[CH:7][C:8]([CH2:10]2)=[O:9])[CH2:4][CH2:3]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].C[C@H](N(C)C)[C@H](O)C1C=CC=CC=1.C(N1C=CC=CC1N)C.[OH-].[Na+].CN1CC2=C3C(=C(OC)C=C2)OC2C3(C=CC(O)C2)CC1>CCOCC>[CH3:1][N:2]1[CH2:19][C:17]2=[C:18]3[C:13](=[C:14]([O:20][CH3:21])[CH:15]=[CH:16]2)[O:12][C@@H:11]2[C@:5]3([CH:6]=[CH:7][C@H:8]([OH:9])[CH2:10]2)[CH2:4][CH2:3]1 |f:1.2.3.4.5.6,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
|
Name
|
|
Quantity
|
0.1 g
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Type
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reactant
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Smiles
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CN1CC[C@@]23C=CC(=O)C[C@@H]2OC4=C(C=CC(=C34)C1)OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
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solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
|
Name
|
|
Quantity
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0.23 g
|
Type
|
reactant
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Smiles
|
C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)C
|
Name
|
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C(C=CC=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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CCOCC
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
solvent
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Smiles
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CCOCC
|
Name
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|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
|
[OH-].[Na+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at that temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the product extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
Evaporation of the organic phase
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:19][C:17]2=[C:18]3[C:13](=[C:14]([O:20][CH3:21])[CH:15]=[CH:16]2)[O:12][C@@H:11]2[C@:5]3([CH:6]=[CH:7][C:8]([CH2:10]2)=[O:9])[CH2:4][CH2:3]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].C[C@H](N(C)C)[C@H](O)C1C=CC=CC=1.C(N1C=CC=CC1N)C.[OH-].[Na+].CN1CC2=C3C(=C(OC)C=C2)OC2C3(C=CC(O)C2)CC1>CCOCC>[CH3:1][N:2]1[CH2:19][C:17]2=[C:18]3[C:13](=[C:14]([O:20][CH3:21])[CH:15]=[CH:16]2)[O:12][C@@H:11]2[C@:5]3([CH:6]=[CH:7][C@H:8]([OH:9])[CH2:10]2)[CH2:4][CH2:3]1 |f:1.2.3.4.5.6,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
CN1CC[C@@]23C=CC(=O)C[C@@H]2OC4=C(C=CC(=C34)C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.23 g
|
Type
|
reactant
|
Smiles
|
C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)C
|
Name
|
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C(C=CC=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at that temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the product extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
Evaporation of the organic phase
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:19][C:17]2=[C:18]3[C:13](=[C:14]([O:20][CH3:21])[CH:15]=[CH:16]2)[O:12][C@@H:11]2[C@:5]3([CH:6]=[CH:7][C:8]([CH2:10]2)=[O:9])[CH2:4][CH2:3]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].C[C@H](N(C)C)[C@H](O)C1C=CC=CC=1.C(N1C=CC=CC1N)C.[OH-].[Na+].CN1CC2=C3C(=C(OC)C=C2)OC2C3(C=CC(O)C2)CC1>CCOCC>[CH3:1][N:2]1[CH2:19][C:17]2=[C:18]3[C:13](=[C:14]([O:20][CH3:21])[CH:15]=[CH:16]2)[O:12][C@@H:11]2[C@:5]3([CH:6]=[CH:7][C@H:8]([OH:9])[CH2:10]2)[CH2:4][CH2:3]1 |f:1.2.3.4.5.6,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
CN1CC[C@@]23C=CC(=O)C[C@@H]2OC4=C(C=CC(=C34)C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.23 g
|
Type
|
reactant
|
Smiles
|
C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)C
|
Name
|
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C(C=CC=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at that temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the product extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
Evaporation of the organic phase
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |